

# 8-Epicrepiside E: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 8-Epicrepiside E

Cat. No.: B1160452

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An In-depth Examination of the Physical, Chemical, and Spectroscopic Properties of a Guaianolide Sesquiterpenoid Glucoside

This technical guide provides a comprehensive overview of the physical and chemical properties of **8-Epicrepiside E**, a naturally occurring sesquiterpenoid glucoside. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting clear, structured data and outlining general experimental protocols relevant to its study.

## Core Physical and Chemical Properties

**8-Epicrepiside E**, a member of the guaianolide class of sesquiterpenoids, is characterized by its core molecular structure and specific physicochemical attributes. The quantitative data available for this compound are summarized in the table below for ease of reference and comparison.

Property	Value	Citation(s)
Chemical Name	8-Epicrepiside E	
Synonym	8-epi-Deacylcinaropicrin glucoside	[1][2]
CAS Number	93395-30-3	[1]
Molecular Formula	C <sub>21</sub> H <sub>28</sub> O <sub>9</sub>	[1][2]
Molecular Weight	424.44 g/mol	[1][2]
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

## Spectroscopic Data

The structural elucidation of **8-Epicrepiside E** relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While experimentally obtained NMR spectra are not readily available in the public domain, predicted data and experimental mass spectrometry findings provide crucial structural insights.

## Mass Spectrometry

High-resolution mass spectrometry data has been reported, confirming the elemental composition of **8-Epicrepiside E**.

Ion	Observed m/z
[M+H] <sup>+</sup>	409.1848
[M+Na] <sup>+</sup>	409.1853

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Vendors of **8-Epicrepiside E** reference standards indicate that the structure is confirmed by NMR.[1] A predicted  $^{13}\text{C}$  NMR spectrum is available and can serve as a preliminary guide for researchers.

Note: The following is a predicted spectrum and should be confirmed with experimental data.

Atom No.	Predicted <sup>13</sup> C Chemical Shift (ppm)
1	45.3
2	28.1
3	35.2
4	140.1
5	126.8
6	82.1
7	50.4
8	75.2
9	38.7
10	148.9
11	120.5
12	169.8
13	12.3
14	17.1
15	112.9
1'	103.2
2'	74.8
3'	78.1
4'	71.5
5'	77.9
6'	62.7

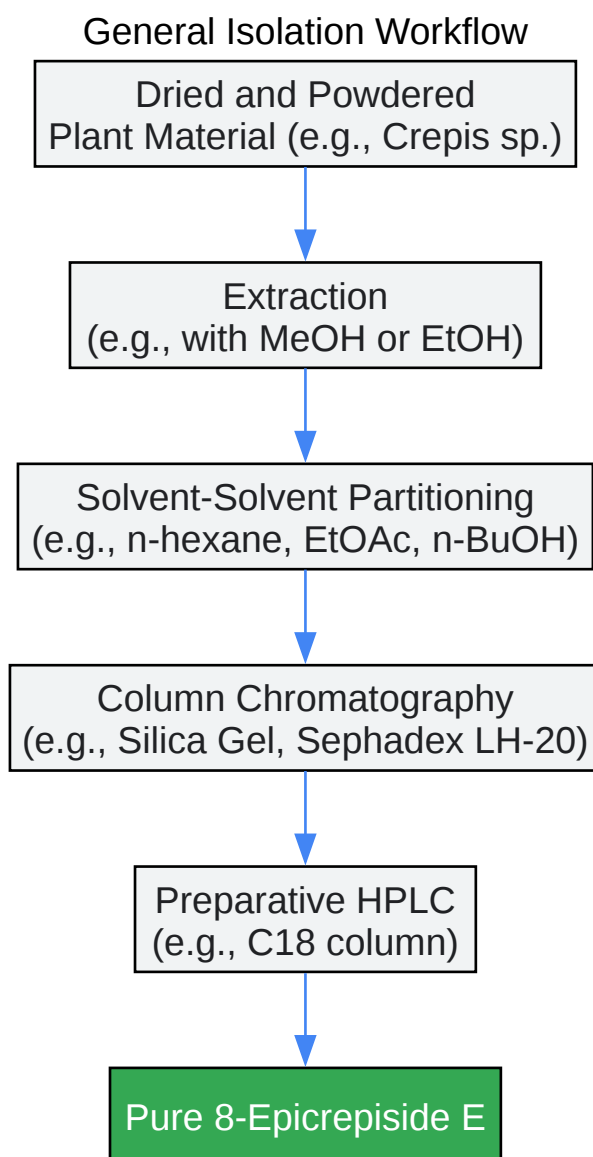
Source: Predicted data from publicly available databases.

## Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **8-Epicrepiside E** are not explicitly published. However, based on the extensive literature on the phytochemical analysis of the Crepis genus, a general methodology can be outlined.[3]

## General Isolation and Purification Workflow

The isolation of guaianolide glucosides like **8-Epicrepiside E** from plant material typically follows a multi-step process.



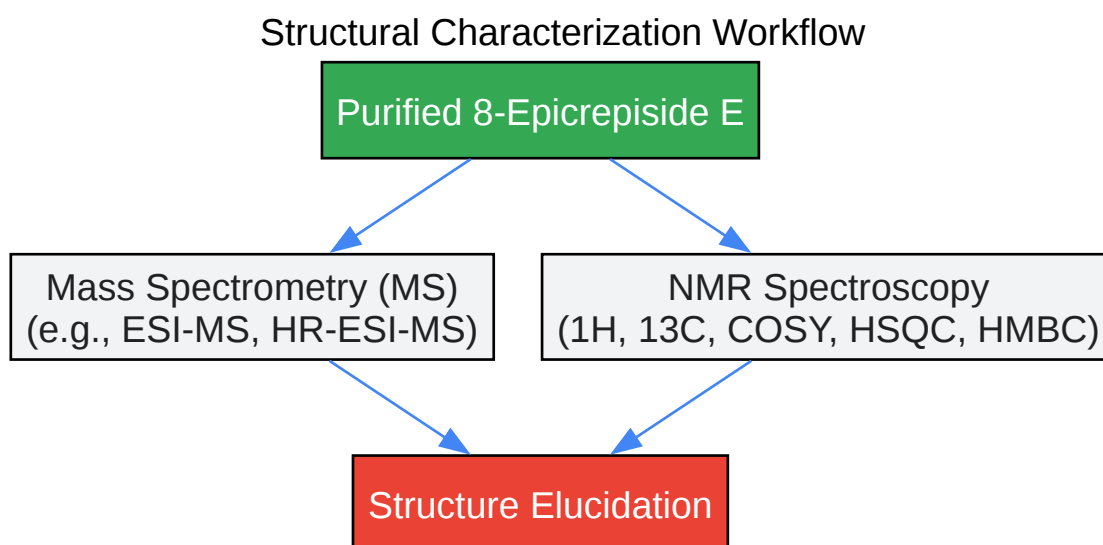
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A generalized workflow for the isolation and purification of **8-Epicrepiside E**.

- **Extraction:** The dried and powdered plant material (typically roots or aerial parts of *Crepis* species) is extracted with a polar solvent such as methanol or ethanol at room temperature.
- **Solvent-Solvent Partitioning:** The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpenoid glucosides are typically enriched in the ethyl acetate and n-butanol fractions.
- **Column Chromatography:** The enriched fractions are subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to further separate the components.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

## Structural Characterization

The purified compound is then subjected to spectroscopic analysis for structural elucidation.



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Workflow for the structural characterization of **8-Epicrepiside E**.

- **Mass Spectrometry (MS):** Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

## Biological Activity

To date, there is a lack of specific studies on the biological activities of **8-Epicrepiside E** in the publicly available scientific literature. However, the broader class of guaianolide sesquiterpene lactones, from which **8-Epicrepiside E** is derived, is known to exhibit a wide range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. Further research is warranted to investigate the potential therapeutic applications of this specific compound.

Due to the absence of published research on its biological effects, no signaling pathways have been elucidated for **8-Epicrepiside E**.

## Conclusion

**8-Epicrepiside E** is a well-characterized guaianolide sesquiterpenoid glucoside from a chemical and physical standpoint. The data presented in this guide, including its molecular properties and spectroscopic information, provide a solid foundation for researchers. While its biological activities remain unexplored, its structural class suggests that it may possess interesting pharmacological properties worthy of future investigation. The general experimental protocols outlined here offer a starting point for its isolation and further study.

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